molecular formula C15H18N2O B4516173 N-(2,6-dimethylquinolin-5-yl)butanamide CAS No. 1315352-25-0

N-(2,6-dimethylquinolin-5-yl)butanamide

Cat. No.: B4516173
CAS No.: 1315352-25-0
M. Wt: 242.32 g/mol
InChI Key: IUBDMFYLGIJGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylquinolin-5-yl)butanamide is a synthetic organic compound featuring a quinoline core system that is strategically substituted with methyl groups at the 2 and 6 positions and a butanamide moiety at the 5 position. This molecular architecture, which includes a 2,6-dimethylquinoline scaffold, is of significant interest in medicinal chemistry and chemical biology for the development of novel pharmacologically active agents . The core 2,6-dimethylquinoline structure is a known pharmacophore, and its derivative, 2,6-dimethylquinolin-5-amine (CAS# 116632-59-8), serves as a key synthetic precursor or building block for compounds like this compound, suggesting its utility in the synthesis of more complex target molecules . The butanamide side chain is a feature present in various bioactive molecules and can influence the compound's physicochemical properties and interaction with biological targets . Key Research Applications & Value: • Medicinal Chemistry & Drug Discovery: This compound is a valuable intermediate for researchers designing and synthesizing new molecules for biological screening. The structural motif is relevant in the exploration of compounds with potential anti-cancer and anti-thrombotic activities, as related quinoline derivatives have been investigated as potent inhibitors of enzymes like protein disulfide isomerase (PDI) . • Chemical Biology & Target Identification: It can be utilized as a chemical probe to study biological pathways and protein function. The presence of the amide functional group makes it a candidate for forming hydrazide derivatives, a class known to exhibit a wide spectrum of biological activities including antimicrobial, antimycobacterial, antitumoral, and antiviral properties, making it a versatile scaffold in exploratory research . Handling & Compliance: This product is intended for research and laboratory use only. It is not approved for use in diagnostics, therapeutics, or consumption by humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(2,6-dimethylquinolin-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-4-5-14(18)17-15-10(2)6-9-13-12(15)8-7-11(3)16-13/h6-9H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBDMFYLGIJGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC2=C1C=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265673
Record name Butanamide, N-(2,6-dimethyl-5-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315352-25-0
Record name Butanamide, N-(2,6-dimethyl-5-quinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315352-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, N-(2,6-dimethyl-5-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylquinolin-5-yl)butanamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Methylation: The quinoline ring is then methylated at positions 2 and 6 using methyl iodide and a strong base such as sodium hydride.

    Amidation: The final step involves the introduction of the butanamide group at position 5. This can be achieved through a reaction with butanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,6-dimethylquinolin-5-yl)butanamide can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry: N-(2,6-dimethylquinolin-5-yl)butanamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: this compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylquinolin-5-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline-Based Tubulin Inhibitors

Compound ID Quinoline Substituents Amide Side Chain Hypothesized Activity
Target Compound 2,6-dimethyl Butanamide Unknown (structural analog)
D.1.8 3-ethynyl, 8-methyl N-ethyl, ethynyl-oxy Tubulin polymerization inhibitor
D.1.10 3-ethynyl, 8-methyl N-2-fluoroethyl, ethynyl-oxy Enhanced cytotoxicity

Quinolin-6-yl Acetamide Derivatives (Journal Compounds)

describes indolinone-acetamide derivatives with a quinolin-6-yl group, such as (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pIC50: 5.411). Key differences include:

  • Core Structure: The journal compounds use an indolinone-acetamide scaffold conjugated to quinolin-6-yl, whereas the target compound lacks the indolinone moiety.
  • Substituent Effects: Bromobenzyl (Compound 57) and cyanamido (Compound 59) groups in the journal compounds enhance hydrophobic interactions and hydrogen bonding, respectively. In contrast, the target compound’s 2,6-dimethylquinoline may prioritize steric shielding over direct electronic interactions .

Table 2: Activity and Structural Features of Quinolin-6-yl Acetamides

Compound ID Indolinone Substituents Amide Linker pIC50
57 4-bromobenzyl, 5-amino Quinolin-6-yl acetamide 5.411
59 4-bromobenzyl, 5-cyanamido Quinolin-6-yl acetamide 6.878
Target Compound N/A 2,6-dimethylquinoline N/A

Key Structural and Functional Insights

Quinoline Substitution Patterns: Ethynyl and halogenated groups (e.g., fluoroethyl in D.1.10) improve tubulin-binding affinity but may increase toxicity . Methyl groups (as in the target compound) could reduce off-target interactions but limit potency.

Amide Chain Modifications :

  • Longer chains (e.g., butanamide) may enhance solubility compared to shorter acetamide derivatives (Table 2) .
  • Fluorination or methoxy substitution (as in patent compounds) optimizes metabolic stability .

Q & A

Q. What are the optimal synthetic routes for N-(2,6-dimethylquinolin-5-yl)butanamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling 2,6-dimethylquinolin-5-amine with butanoyl chloride under basic conditions (e.g., pyridine/DMAP catalysis). Key steps include:
  • Reagent Ratios : Use a 1.1:1 molar excess of butanoyl chloride to amine to minimize unreacted starting material .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization improves purity (>95% by HPLC). Monitor intermediates via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
  • Purity Validation : Combine elemental analysis (C, H, N ±0.3% theoretical), ¹H/¹³C NMR, and IR (amide C=O stretch ~1650 cm⁻¹) to confirm structure .

Q. Which spectroscopic techniques are critical for characterizing This compound?

  • Methodological Answer :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for quinoline), methyl groups (δ 2.5–2.8 ppm for CH₃), and amide NH (δ ~10 ppm, broad) .
  • IR Spectroscopy : Confirm amide bonds (C=O at ~1640–1660 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peaks matching theoretical molecular weight (e.g., m/z 283.4 for C₁₆H₁₈N₂O) .

Q. How can initial biological activity be assessed for this compound?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., cisplatin) and IC₅₀ calculations .
  • Microtubule Disruption : Fluorescence microscopy with tubulin-binding dyes (e.g., paclitaxel-Alexa Fluor) to evaluate mitotic arrest .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of This compound analogs?

  • Methodological Answer :
  • Substituent Variation : Modify quinoline methyl groups (2,6-positions) to bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with tubulin .
  • Amide Linker Replacement : Test urea or sulfonamide linkers to improve metabolic stability. Compare IC₅₀ shifts in cytotoxicity assays .
  • Data-Driven SAR : Use multivariate analysis (e.g., PCA) on logP, polar surface area, and IC₅₀ values to identify critical parameters .

Q. What experimental strategies can validate hypothesized mechanisms of action (e.g., tubulin inhibition)?

  • Methodological Answer :
  • Competitive Binding Assays : Use purified tubulin and fluorescent colchicine analogs (e.g., BODIPY-colchicine) to measure displacement .
  • Molecular Dynamics (MD) : Simulate docking into the colchicine-binding site (PDB: 1SA0). Prioritize residues β-Tyr224 and α-Asn258 for mutagenesis validation .

Q. How to resolve contradictions in spectral or bioactivity data?

  • Methodological Answer :
  • Cross-Validation : Replicate NMR with DMSO-d₆ and CDCl₃ to assess solvent-induced shifts. Compare with DFT-calculated spectra .
  • Bioassay Reproducibility : Test in multiple cell lines (e.g., HT-29 vs. A549) and use standardized protocols (e.g., NCI-60 panel guidelines) .

Q. What methods identify and quantify synthetic impurities in This compound?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities. Compare retention times with spiked standards (e.g., unreacted amine or acyl chloride derivatives) .
  • Limit Tests : Follow ICH Q3A guidelines for residual solvents (e.g., pyridine ≤20 ppm) via GC-MS headspace analysis .

Q. How can computational modeling predict pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab2.0 to estimate logP (target ~3.5), CYP450 inhibition, and BBB permeability. Validate with in vitro Caco-2 assays for absorption .

Q. What in vivo models are suitable for efficacy and toxicity studies?

  • Methodological Answer :
  • Xenograft Models : Use immunodeficient mice (e.g., BALB/c nude) with subcutaneous tumor implants. Dose at 10–50 mg/kg (IP or oral) and monitor tumor volume weekly .
  • Toxicokinetics : Measure plasma levels via LC-MS/MS at Tmax (1–4 hr post-dose) and assess liver/kidney function markers (ALT, BUN) .

Q. How to address solubility challenges in formulation for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for IV administration. For oral dosing, prepare suspensions in 0.5% methylcellulose .
  • Nanoparticle Encapsulation : Optimize PLGA nanoparticles (70–100 nm) for sustained release. Characterize loading efficiency (>80%) via UV-Vis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylquinolin-5-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylquinolin-5-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.